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Compound of Interest

Compound Name: 2-Methoxy-2-octen-4-one

Cat. No.: B15481188 Get Quote

A detailed guide for researchers and product development professionals on the sensory

properties of key flavor compounds, offering insights into their distinct profiles and the

methodologies used for their evaluation.

While specific sensory data for 2-Methoxy-2-octen-4-one is not readily available in published

literature, a comparative analysis of structurally related and commercially significant

unsaturated ketones can provide valuable insights for flavor research and development. This

guide focuses on the sensory profiles of three such compounds: 2-Octen-4-one, 1-Octen-3-

one, and β-Damascone, detailing their flavor characteristics, odor thresholds, and the

experimental protocols used to determine these properties.

Comparative Sensory Profiles
The sensory attributes of these selected flavor compounds are summarized below, highlighting

their diverse and often complex flavor profiles.
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Flavor
Compound

Chemical
Structure

Molecular
Formula

Flavor Profile
Descriptors

Odor
Threshold (in
water)

2-Octen-4-one
C=C(C)C(=O)CC

CC
C₈H₁₄O

Sweet, fruity,

slightly musty,

characteristic

fresh strawberry,

yeasty, jammy,

tropical fruity,

mushroom,

metallic.[1][2][3]

Not available

1-Octen-3-one
C=CC(=O)CCCC

C
C₈H₁₄O

Mushroom-like,

earthy, metallic,

herbal, musty,

dirty, with

nuances of

cabbage,

broccoli, fish,

and chicken.[4]

[5][6]

0.03 - 1.12

µg/L[5][7]

β-Damascone
C1(C(C)=CC(C)=

C1)C(=O)C=CC
C₁₃H₂₀O

Fruity, floral,

rosy, with notes

of black currant,

plum, honey, and

tobacco.[8][9][10]

[11]

Not available

Experimental Protocols in Sensory Analysis
The sensory data presented in this guide are typically obtained through a combination of

instrumental analysis and human sensory evaluation panels. Understanding these

methodologies is crucial for interpreting the data and for designing further sensory studies.
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Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active

compounds in a sample.[12] In a typical GC-O setup, a sample containing volatile compounds

is injected into a gas chromatograph, which separates the individual compounds. The effluent

from the GC column is then split, with one portion going to a chemical detector (like a mass

spectrometer for identification) and the other to a sniffing port where a trained sensory panelist

or "assessor" can smell the eluting compounds and describe their odor characteristics.
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Sensory Evaluation Panels
Sensory evaluation relies on trained human subjects to assess the flavor and aroma of

substances.[13][14][15][16][17] These panels can be used for various purposes:

Descriptive Analysis: A trained panel identifies and quantifies the specific sensory attributes

of a product.

Discrimination Tests: These tests determine if there is a detectable difference between

samples (e.g., triangle test, duo-trio test).

Affective Tests: These tests gauge the preference or liking of a product by consumers (e.g.,

hedonic scaling).

The selection and training of panelists are critical to ensure the reliability and validity of the

results.
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Conclusion
While the sensory profile of 2-Methoxy-2-octen-4-one remains to be fully characterized, the

analysis of structurally similar unsaturated ketones provides a valuable framework for

predicting its potential flavor attributes. 2-Octen-4-one offers a profile ranging from fruity and

sweet to musty and metallic, while 1-Octen-3-one is distinctly characterized by its mushroom

and earthy notes. In contrast, β-Damascone presents a much more complex floral and fruity

profile. Researchers and flavor chemists can leverage this comparative data and the outlined

experimental methodologies to guide the development of new flavor formulations and to further

investigate the sensory properties of novel compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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